molecular formula C18H15F3N4O B2900987 N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-26-5

N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2900987
CAS No.: 338773-26-5
M. Wt: 360.34
InChI Key: POCREAFIBPVMBR-UHFFFAOYSA-N
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Description

N',2-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzohydrazide is a quinoxaline derivative.

Biological Activity

N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS: 338773-26-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article presents a detailed examination of its biological activity, summarizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F3N4O, with a molecular weight of 360.34 g/mol. The presence of the trifluoromethyl group and the quinoxaline moiety is significant for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its antimicrobial properties and its role as an inhibitor of cholinesterase enzymes.

Antimicrobial Activity

Research has indicated that hydrazones derived from benzohydrazide, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:

  • A study synthesized several hydrazones and screened them against Mycobacterium tuberculosis and other bacterial strains. The results showed promising antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes:

  • A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide, revealing dual inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating a stronger inhibition profile for AChE .

Case Studies and Research Findings

StudyObjectiveKey Findings
Synthesis and screening of hydrazonesIdentified potent derivatives with MICs as low as 4 µM against M. tuberculosis.
Evaluation of cholinesterase inhibitionCompounds exhibited IC50 values indicating effective dual inhibition; structure-activity relationships were established.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the hydrazone structure significantly affect biological activity:

  • Trifluoromethyl Substitution : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Hydrazone Linkage : Essential for maintaining enzyme inhibition properties; specific substitutions can lead to enhanced selectivity for AChE over BuChE.

Properties

IUPAC Name

N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-11-7-3-4-8-12(11)17(26)24-25(2)16-15(18(19,20)21)22-13-9-5-6-10-14(13)23-16/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCREAFIBPVMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN(C)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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